![molecular formula C21H26N2O B251549 3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Compound X has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of various biochemical and physiological processes. It has been shown to have a specific binding affinity for certain receptors in the brain, making it a valuable tool for studying the effects of various neurotransmitters. Additionally, Compound X has been used in the study of cancer cells, as it has been shown to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
The mechanism of action of Compound X is complex and not fully understood. It is believed to work by binding to specific receptors in the brain and altering the activity of certain neurotransmitters. This leads to changes in various physiological processes, including the regulation of pain, mood, and appetite. Additionally, Compound X has been shown to inhibit the growth of cancer cells by interfering with certain cellular processes.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate pain and mood, making it a potential treatment for various conditions, including depression and anxiety. Additionally, it has been shown to have an appetite suppressant effect, making it a potential treatment for obesity. Compound X has also been shown to inhibit the growth of certain types of cancer cells, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. Additionally, it has a high binding affinity for certain receptors in the brain, making it a potent and effective compound. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize Compound X in large quantities, making it expensive and time-consuming to use in large-scale experiments. Additionally, its effects on the body are not fully understood, making it difficult to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are many potential future directions for research involving Compound X. One area of interest is in the development of new treatments for depression and anxiety. Compound X has been shown to have an effect on mood regulation, making it a potential treatment for these conditions. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions. Another area of interest is in the study of cancer cells. Compound X has been shown to inhibit the growth of certain types of cancer cells, making it a potential treatment for cancer. Further research is needed to determine its effectiveness in treating various types of cancer and to develop new cancer treatments based on its mechanism of action.
Conclusion:
In conclusion, Compound X is a valuable chemical compound that has a wide range of potential applications in scientific research. Its unique mechanism of action makes it a valuable tool for studying various biochemical and physiological processes, and it has shown promise in the treatment of various conditions, including depression, anxiety, obesity, and cancer. While there are limitations to its use in lab experiments, further research is needed to determine its full potential and to develop new treatments based on its mechanism of action.
Métodos De Síntesis
Compound X is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This is then reacted with 4-(1-piperidinylmethyl)aniline to form the final product, Compound X. The synthesis method is carefully controlled to ensure the purity and quality of the final product.
Propiedades
Fórmula molecular |
C21H26N2O |
---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-6-9-19(14-17(16)2)21(24)22-20-10-7-18(8-11-20)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
Clave InChI |
VKXMCQPHXSDYHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.